3-(4-Methylthiophen-3-yl)propanoic acid
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Overview
Description
3-(4-Methylthiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophen-3-yl)propanoic acid typically involves the reaction of 4-methylthiophene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methylthiophene is reacted with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: AlCl3 (for Friedel-Crafts acylation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-(4-Methylthiophen-3-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Additionally, its anti-inflammatory effects could be linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylthiophen-2-yl)propanoic acid
- 3-(4-Methylthiophen-5-yl)propanoic acid
- 3-(4-Methylthiophen-3-yl)butanoic acid
Uniqueness
3-(4-Methylthiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as enhanced antimicrobial activity or improved stability under specific conditions .
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-(4-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-6-4-11-5-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
JCOLSHCVCITSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1CCC(=O)O |
Origin of Product |
United States |
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